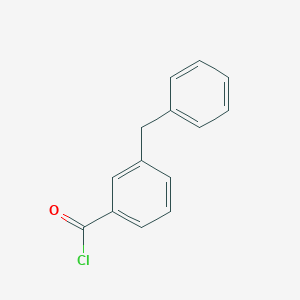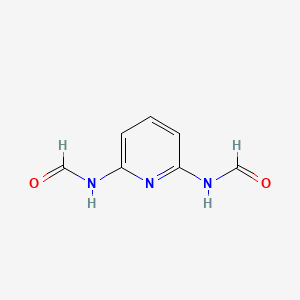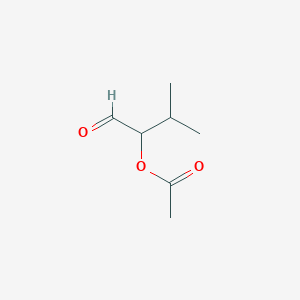
3-Methyl-1-oxobutan-2-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-1-oxobutan-2-yl acetate, also known as 3-acetoxy-2-butanone, is an organic compound with the molecular formula C7H12O3. It is a colorless liquid with a fruity odor and is commonly used as a flavoring agent and fragrance in the food and cosmetic industries. The compound is also of interest in organic synthesis due to its reactivity and versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Methyl-1-oxobutan-2-yl acetate can be synthesized through various methods. One common synthetic route involves the esterification of 3-hydroxy-2-butanone (acetoin) with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid or pyridine. The reaction typically proceeds under reflux conditions, and the product is purified by distillation.
Industrial Production Methods
In industrial settings, the production of this compound often involves the continuous esterification process. This method allows for the efficient and large-scale production of the compound. The reaction mixture is continuously fed into a reactor, and the product is continuously removed and purified, ensuring a steady supply of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-1-oxobutan-2-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3-methyl-2-oxobutanoic acid.
Reduction: Reduction of the compound can yield 3-methyl-2-butanol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used to substitute the acetate group.
Major Products Formed
Oxidation: 3-Methyl-2-oxobutanoic acid.
Reduction: 3-Methyl-2-butanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Methyl-1-oxobutan-2-yl acetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is widely used in the flavor and fragrance industry due to its pleasant fruity odor.
Wirkmechanismus
The mechanism of action of 3-Methyl-1-oxobutan-2-yl acetate involves its interaction with various molecular targets. In biological systems, the compound can act as a substrate for enzymes, leading to the formation of metabolites that may exert specific effects. The exact pathways and molecular targets are still under investigation, but it is known to participate in ester hydrolysis and oxidation-reduction reactions.
Vergleich Mit ähnlichen Verbindungen
3-Methyl-1-oxobutan-2-yl acetate can be compared with other similar compounds such as:
3-Methyl-2-butanone: Similar in structure but lacks the acetate group.
3-Hydroxy-2-butanone (Acetoin): The precursor in the synthesis of this compound.
3-Methyl-2-oxobutanoic acid: The oxidation product of this compound.
The uniqueness of this compound lies in its ester functional group, which imparts distinct reactivity and properties compared to its analogs.
Eigenschaften
CAS-Nummer |
73738-47-3 |
|---|---|
Molekularformel |
C7H12O3 |
Molekulargewicht |
144.17 g/mol |
IUPAC-Name |
(3-methyl-1-oxobutan-2-yl) acetate |
InChI |
InChI=1S/C7H12O3/c1-5(2)7(4-8)10-6(3)9/h4-5,7H,1-3H3 |
InChI-Schlüssel |
CORXGLXQUSKBSM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C=O)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3-Bis{4-[(oxiran-2-yl)methoxy]phenyl}prop-2-en-1-one](/img/structure/B14458265.png)
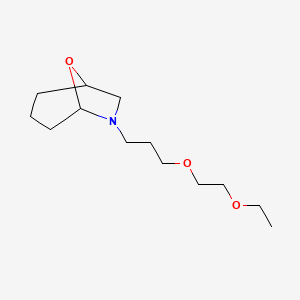

![4,7,8-Trimethyl-1-oxaspiro[2.5]oct-4-ene](/img/structure/B14458283.png)
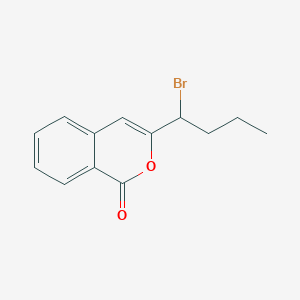
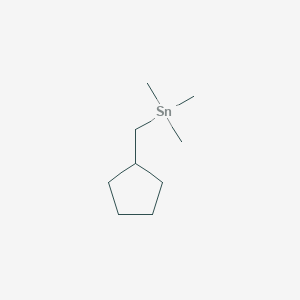
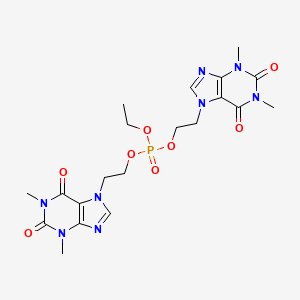
![4-methyl-2-[(E)-2-phenylethenyl]phenol](/img/structure/B14458303.png)

![2-{[(2-Methoxyethoxy)methoxy]methyl}oxirane](/img/structure/B14458310.png)
![7-Amino-4-hydroxy-3-[[2-methoxy-4-[(3-sulfophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonic acid;2-[bis(2-hydroxyethyl)amino]ethanol](/img/structure/B14458318.png)
